![molecular formula C20H24N4O4S B2801188 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1013821-96-9](/img/structure/B2801188.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antitumor Properties
The compound exhibits potential antitumor properties. Research has shown that it inhibits metastasis in various cancer types, including breast, skin (melanoma), and ovarian cancer in mice . This property makes it a promising candidate for further investigation in cancer therapy.
Coenzyme Q Analogues
Background: Coenzyme Q (CoQ) plays a crucial role in cellular energy production and antioxidant defense. Simple CoQ0 has been found to possess antitumor properties. However, synthesizing CoQ analogues with specific functional substituents remains challenging.
Synthesis: The compound can serve as an intermediate for synthesizing methoxy-analogues of CoQ. Researchers have developed a method based on allylpolymethoxybenzenes (such as apiol) isolated from parsley and dill seeds. Apiol aldehyde is oxidized to the corresponding phenol and then to quinone, leading to CoQ analogues with methoxy, methylenedioxy, methyl, and alkyl substituents .
1,3,4-Thiadiazole Derivatives
The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences their cytotoxic activity. Although not directly studied for this compound, understanding its structural relationship to 1,3,4-thiadiazoles may provide insights into potential cytotoxic effects .
Isoquinoline Compounds
The compound can be used as an intermediate for synthesizing isoquinoline derivatives. Intramolecular α-amidoalkylation reactions have been successfully applied, leading to 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] using green catalysts .
6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid
A convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves combining the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The compound’s diastereomeric morpholinone derivative has been explored for potential applications .
Future Directions
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-12-10-14(23(2)22-12)19(25)24(11-13-6-5-9-28-13)20-21-17-15(26-3)7-8-16(27-4)18(17)29-20/h7-8,10,13H,5-6,9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWCIKAPJFHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide |
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